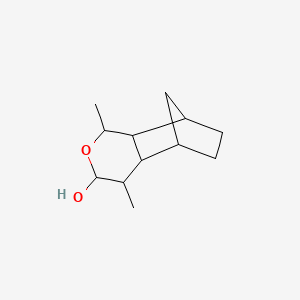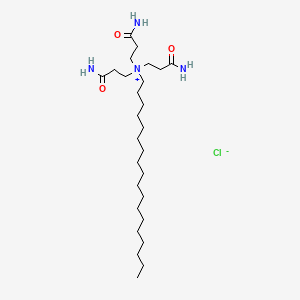
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane is a macrocyclic compound with a unique structure that includes both oxygen and sulfur atoms in its ring. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 8-Methyl-1,4-dioxa-7,10-dithiacyclododecane typically involves the reaction of appropriate diols and dithiols under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction. Industrial production methods may involve more advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the atoms in the ring is replaced by another atom or group. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Aplicaciones Científicas De Investigación
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane has several scientific research applications:
Chemistry: It is used in the synthesis of coordination polymers and complexes with metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: It is used in the development of sensors and catalysts due to its unique chemical properties
Mecanismo De Acción
The mechanism by which 8-Methyl-1,4-dioxa-7,10-dithiacyclododecane exerts its effects involves the formation of stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable complexes. This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved .
Comparación Con Compuestos Similares
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane can be compared with other similar macrocyclic compounds such as:
1,4-Dioxa-7,10-dithiacyclododecane: Similar in structure but lacks the methyl group.
1,4-Dioxa-7,11-dithiacyclotridecan-9-one: Contains an additional oxygen atom and a different ring size.
Propiedades
Número CAS |
141522-21-6 |
|---|---|
Fórmula molecular |
C9H18O2S2 |
Peso molecular |
222.4 g/mol |
Nombre IUPAC |
8-methyl-1,4-dioxa-7,10-dithiacyclododecane |
InChI |
InChI=1S/C9H18O2S2/c1-9-8-12-6-4-10-2-3-11-5-7-13-9/h9H,2-8H2,1H3 |
Clave InChI |
WURAFDAMZJGMDO-UHFFFAOYSA-N |
SMILES canónico |
CC1CSCCOCCOCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
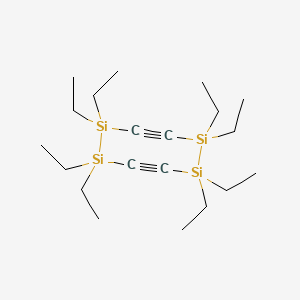
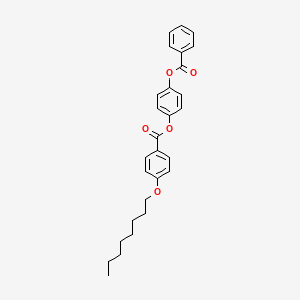
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
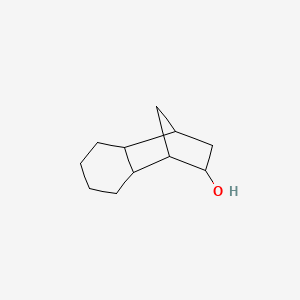
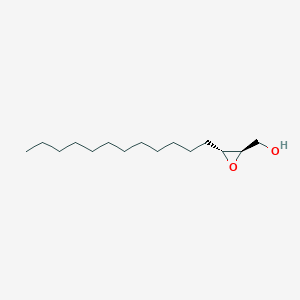
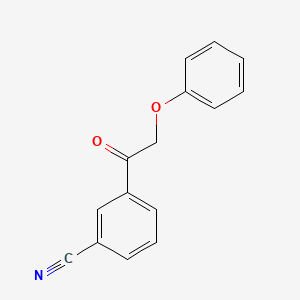
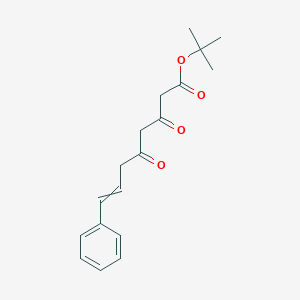
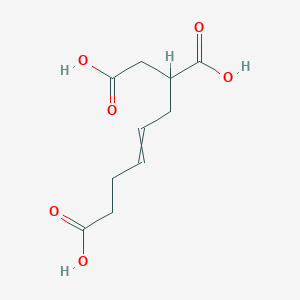
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
